
5,7-二甲基-1,4-二氮杂环庚烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethyl-1,4-diazepane is a heterocyclic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered ring compounds containing two nitrogen atoms at positions 1 and 4 The presence of methyl groups at positions 5 and 7 distinguishes 5,7-Dimethyl-1,4-diazepane from other diazepane derivatives
科学研究应用
5,7-Dimethyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用机制
Target of Action
5,7-Dimethyl-1,4-diazepane is a derivative of the 1,4-diazepane family It’s known that 1,4-diazepanes, such as diazepam, primarily target gamma-aminobutyric acid (gaba) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Similar compounds like diazepam enhance the activity of gaba, an inhibitory neurotransmitter . This enhancement results in increased inhibitory effects on neuronal excitability, leading to sedative, muscle relaxant, and anticonvulsant effects .
Biochemical Pathways
It’s known that 1,4-diazepanes can influence the gabaergic system . By enhancing GABA activity, these compounds can affect various downstream effects, including decreased anxiety, sedation, and muscle relaxation .
Pharmacokinetics
1,4-diazepanes generally have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The duration of their action is further prolonged by the even longer half-life of their active metabolites .
Result of Action
Similar compounds like diazepam can cause sedation, muscle relaxation, and anticonvulsant effects at the cellular level due to their enhancement of gaba activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,7-Dimethyl-1,4-diazepane. For instance, the skin is an important barrier against environmental factors . Certain enzymes, like human KLK7, can affect the epidermal barrier and increase the risk of atopic dermatitis . Therefore, the environment in which 5,7-Dimethyl-1,4-diazepane is used could potentially influence its action and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate diamines with suitable carbonyl compounds. For example, the reaction of 1,5-diaminopentane with acetone under acidic conditions can yield 5,7-Dimethyl-1,4-diazepane. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of 5,7-Dimethyl-1,4-diazepane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
5,7-Dimethyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of 5,7-Dimethyl-1,4-diazepane.
Reduction: Reduced derivatives with hydrogen atoms replacing the methyl groups.
Substitution: Substituted diazepanes with various alkyl or acyl groups.
相似化合物的比较
Similar Compounds
1,4-Diazepane: Lacks the methyl groups at positions 5 and 7, resulting in different chemical and physical properties.
2,7-Dimethyl-1,4-diazepane: Methyl groups are positioned differently, leading to variations in reactivity and applications.
1,4-Benzodiazepine: Contains a fused benzene ring, significantly altering its chemical behavior and pharmacological properties.
Uniqueness of 5,7-Dimethyl-1,4-diazepane
The presence of methyl groups at positions 5 and 7 in 5,7-Dimethyl-1,4-diazepane imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazepane derivatives and contributes to its specific applications in various fields.
属性
IUPAC Name |
5,7-dimethyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(2)9-4-3-8-6/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAFCMQLHSOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCCN1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
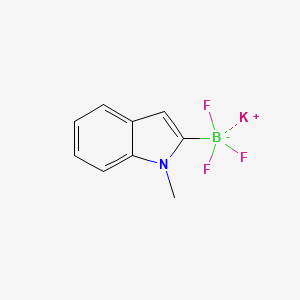
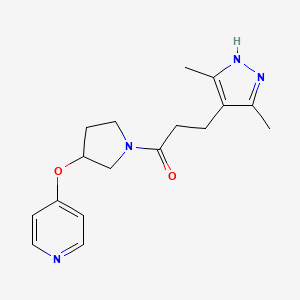
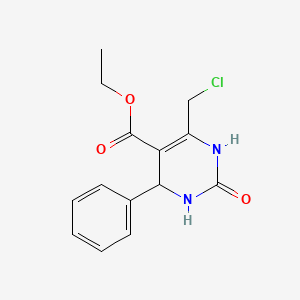
![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2451132.png)
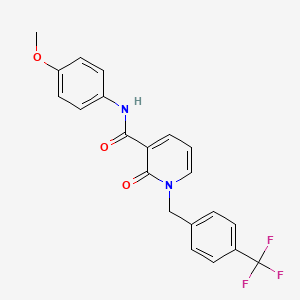
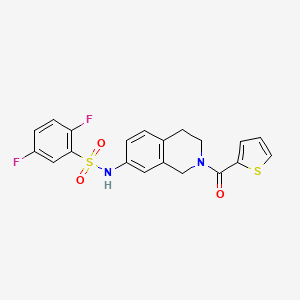
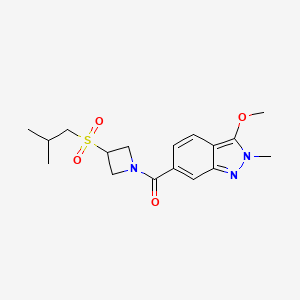
![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451143.png)
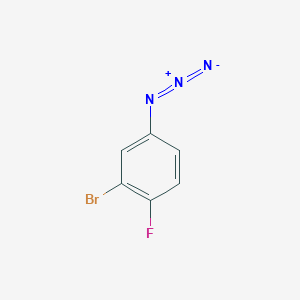
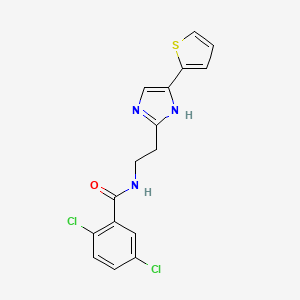

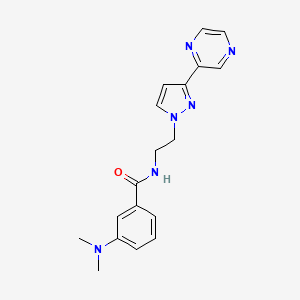
![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)
![16,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.0^{2,15}.0^{4,13}.0^{5,10}]nonadeca-2(15),3,5,7,9,11,13-heptaene-1-carboxylic acid](/img/structure/B2451149.png)
